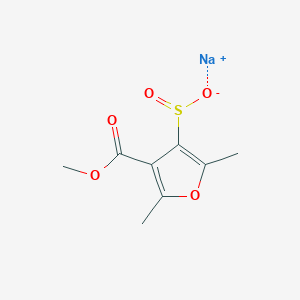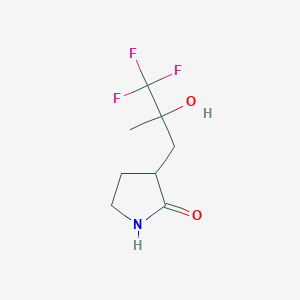amine](/img/structure/B13186450.png)
[1-(4-Bromophenyl)ethyl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrN. It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position and the ethylamine chain is further substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the bromination of phenethylamine followed by alkylation. One common method is the bromination of phenethylamine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromophenethylamine is then subjected to alkylation with isopropyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It may act as a ligand for certain receptors, influencing neurological processes .
Medicine: In medicine, derivatives of 1-(4-Bromophenyl)ethylamine are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its brominated phenyl ring makes it a valuable precursor for flame retardants and other functional materials .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with molecular targets such as receptors and enzymes. The bromine atom in the phenyl ring enhances its binding affinity to certain receptors, potentially modulating their activity. The isopropyl group may influence the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
Phenethylamine: The parent compound, lacking the bromine and isopropyl substitutions.
4-Bromo-α-methylphenethylamine: Similar structure but without the isopropyl group.
N-(4-Bromophenyl)ethylamine: Lacks the isopropyl substitution
Uniqueness: The presence of both the bromine atom and the isopropyl group in 1-(4-Bromophenyl)ethylamine distinguishes it from other similar compounds. These substitutions confer unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-9(3)10-4-6-11(12)7-5-10/h4-9,13H,1-3H3 |
InChI Key |
FUFJGJCRNRLIFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


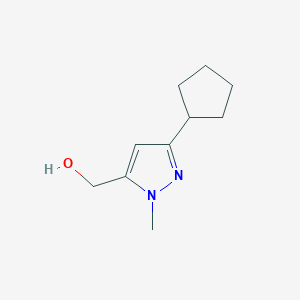
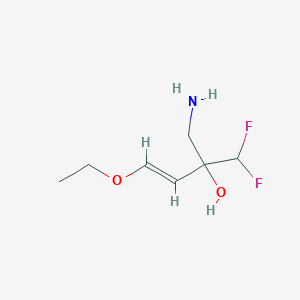

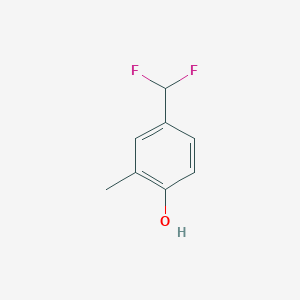
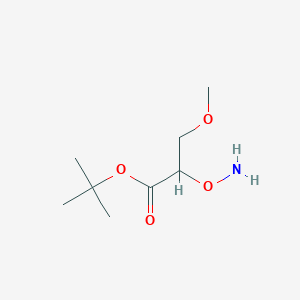
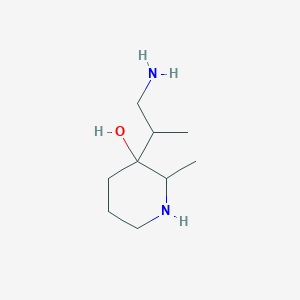
methanol](/img/structure/B13186406.png)

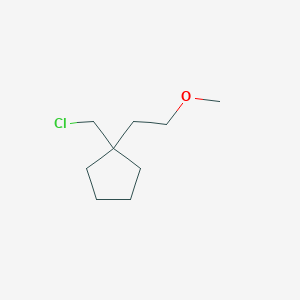
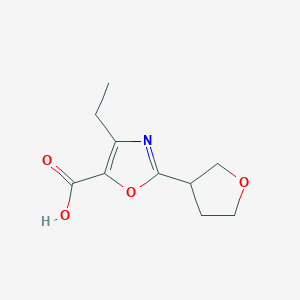
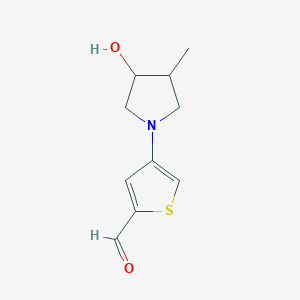
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
